molecular formula C17H20N2O2 B247285 N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide

Cat. No. B247285
M. Wt: 284.35 g/mol
InChI Key: RAKDXZONJQBIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPPA is a synthetic compound that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes. In inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines. In plants, it has been shown to inhibit the growth of weeds.

Advantages And Limitations For Lab Experiments

One advantage of using N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide in lab experiments is its potential as a selective inhibitor of certain enzymes. This can help researchers study the role of these enzymes in various biological processes. However, one limitation is that the mechanism of action of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide. One direction is to further study its potential as an anticancer agent. This can include studying its efficacy in different types of cancer and its potential use in combination with other anticancer agents. Another direction is to study its potential as an anti-inflammatory agent in different inflammatory diseases. Additionally, further research can be done to understand the mechanism of action of N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide and its potential use as a selective inhibitor of certain enzymes.

Synthesis Methods

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been synthesized using different methods, including the reaction of 4-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide. Another method involves the reaction of 2-(4-methylphenoxy)ethylamine with N-methylacetamide in the presence of a catalyst to form N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide.

Scientific Research Applications

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has also been studied for its potential use as an anti-inflammatory agent. In agriculture, N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds in various crops. In environmental science, N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential use as a water treatment agent. It has been shown to remove pollutants from water.

properties

Product Name

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C17H20N2O2/c1-14-6-8-16(9-7-14)21-13-17(20)19(2)12-10-15-5-3-4-11-18-15/h3-9,11H,10,12-13H2,1-2H3

InChI Key

RAKDXZONJQBIGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2

Origin of Product

United States

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